molecular formula C20H32N2O3 B123780 L-(-)Ephedrine hemihydrate CAS No. 144429-10-7

L-(-)Ephedrine hemihydrate

Cat. No.: B123780
CAS No.: 144429-10-7
M. Wt: 348.5 g/mol
InChI Key: ZNGSVRYVWHOWLX-LMDBBIMRSA-N
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Description

L-(-)Ephedrine hemihydrate is a naturally occurring alkaloid derived from the Ephedra plant. It has been used for centuries in traditional Chinese medicine for its stimulant and decongestant properties. The compound is known for its ability to act as an agonist at alpha- and beta-adrenergic receptors, which makes it effective in treating conditions such as hypotension and nasal congestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-(-)Ephedrine hemihydrate can be synthesized through several methods. One common approach involves the reduction of L-phenylacetylcarbinol using methylamine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by purification processes. The plant material is first treated with solvents to extract the alkaloids, which are then separated and purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: L-(-)Ephedrine hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-(-)Ephedrine hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

L-(-)Ephedrine hemihydrate exerts its effects by acting as an agonist at alpha- and beta-adrenergic receptors. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased heart rate, vasoconstriction, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, prolonging its action at the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: L-(-)Ephedrine hemihydrate is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to act on both alpha- and beta-adrenergic receptors makes it versatile in treating various conditions, and its natural occurrence in the Ephedra plant provides a sustainable source for extraction .

Properties

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSVRYVWHOWLX-LMDBBIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583537
Record name (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144429-10-7
Record name (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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